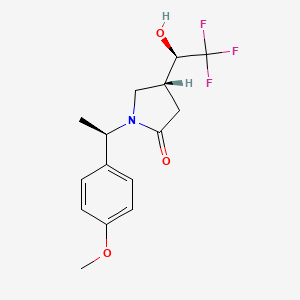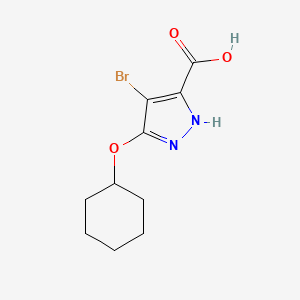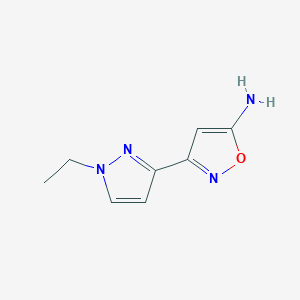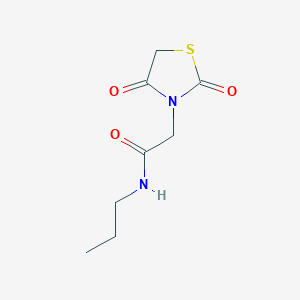![molecular formula C13H27N3O B11790911 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-N-[(3S)-1-Methylpyrrolidin-3-yl]-N-propan-2-ylbutanamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Aminogruppe, eine Methylgruppe und einen Pyrrolidinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-3-methyl-N-[(3S)-1-Methylpyrrolidin-3-yl]-N-propan-2-ylbutanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Kondensation von 3-Methylpyrrolidin mit einem geeigneten Aminvorläufer unter kontrollierten Bedingungen. Die Reaktion kann Katalysatoren und spezifische Temperatur- und Druckeinstellungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Reaktoren und kontinuierliche Fließsysteme umfassen, um die Reaktionsausbeute zu optimieren. Die Verwendung fortschrittlicher Techniken wie Mikroreaktoren kann die Nachhaltigkeit und Skalierbarkeit des Syntheseverfahrens verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
2-Amino-3-methyl-N-[(3S)-1-Methylpyrrolidin-3-yl]-N-propan-2-ylbutanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Halogenierungsmittel, Nucleophile
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-N-[(3S)-1-Methylpyrrolidin-3-yl]-N-propan-2-ylbutanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle in biologischen Prozessen und Interaktionen mit Biomolekülen.
Medizin: Auf sein therapeutisches Potenzial bei der Behandlung bestimmter Erkrankungen untersucht.
Industrie: Wird zur Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-3-methyl-N-[(3S)-1-Methylpyrrolidin-3-yl]-N-propan-2-ylbutanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-3-methylbutansäure
- 2-Amino-3-methylpentansäure
- 2-Amino-3-phenylpropionyl
Einzigartigkeit
2-Amino-3-methyl-N-[(3S)-1-Methylpyrrolidin-3-yl]-N-propan-2-ylbutanamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein des Pyrrolidinrings und die Kombination von funktionellen Gruppen. Diese Eigenschaften verleihen ihm besondere chemische und biologische Eigenschaften, die es für spezielle Anwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C13H27N3O |
|---|---|
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12?/m0/s1 |
InChI-Schlüssel |
RIGURTVBDABWNJ-PXYINDEMSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N([C@H]1CCN(C1)C)C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)



